molecular formula C21H26N6O3S B5170328 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5170328
M. Wt: 442.5 g/mol
InChI Key: HUAXENJXGKYBDL-UHFFFAOYSA-N
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Description

3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a combination of piperazine, pyrazole, and pyridazine moieties

Preparation Methods

The synthesis of 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the piperazine derivative: This involves the reaction of piperazine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions.

    Synthesis of the pyrazole derivative: This step involves the formation of 3-methyl-1H-pyrazole through cyclization reactions.

    Coupling reactions: The final step involves coupling the piperazine and pyrazole derivatives with a pyridazine core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Pharmacology: It may serve as a pharmacological tool to study receptor interactions and signal transduction pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrazole and pyridazine rings may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine lies in its combination of these three distinct moieties, potentially offering a broader range of biological activities and applications.

Properties

IUPAC Name

3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-15-14-19(16(2)13-18(15)30-4)31(28,29)26-11-9-25(10-12-26)20-5-6-21(23-22-20)27-8-7-17(3)24-27/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAXENJXGKYBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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